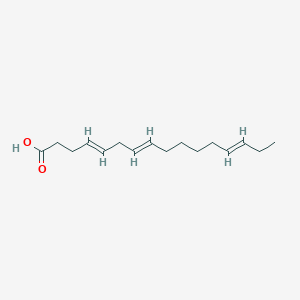
4,7,10,13-Hexadecatetraenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,10,13-Hexadecatetraenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H26O2 and its molecular weight is 250.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Significance
4,7,10,13-Hexadecatetraenoic acid is predominantly found in certain algal species such as Ulva fasciata, Ulva linza, and Ulva lactuca . Its presence in these organisms highlights its potential role in marine biology and ecology.
Chemoresistance Studies
Recent research has identified this compound as a significant factor in chemoresistance among cancer cells. In a study published in JAMA Oncology, the compound was administered to tumor-bearing mice alongside cisplatin. It was observed that the fatty acid could induce resistance to chemotherapy by activating splenic macrophages . This finding suggests that dietary intake of fish oil containing this fatty acid may influence treatment outcomes for cancer patients.
Key Findings :
- Study Design : Mice were treated with varying doses of hexadeca-4,7,10,13-tetraenoic acid and monitored for tumor growth.
- Results : Increased plasma levels of the fatty acid correlated with reduced efficacy of chemotherapy agents like cisplatin .
Nutritional Applications
The fatty acid is also studied for its potential health benefits when included in dietary supplements. Its presence in fish oil has led researchers to explore its effects on human health and disease prevention.
Case Study: Dietary Impact
A clinical study involving cancer patients assessed the impact of fish oil supplementation on plasma levels of this compound. Patients reported varying degrees of tumor response based on their dietary intake of fish oil rich in this compound .
Analyse Chemischer Reaktionen
Synthetic Reactions: Wittig Reaction for Chain Elongation
A stereoselective Wittig reaction is central to the synthesis of derivatives of 4,7,10,13-hexadecatetraenoic acid. In the total synthesis of (all-Z)-hentriaconta-3,6,9,12,15,19,22,25,28-nonaene, the aldehyde intermediate reacts with a phosphonium ylide derived from this compound precursors under controlled conditions :
Reaction Conditions :
-
Phosphonium salt : Derived from ethyl eicosapentaenoate
-
Base : Sodium hexamethyldisilazide (NaHMDS)
-
Solvent : Tetrahydrofuran (THF) with hexamethylphosphoramide (HMPA)
-
Temperature : -78°C
Outcome :
This method preserves the all-Z configuration of double bonds, critical for mimicking natural products .
Biosynthetic Pathways: Proposed Head-to-Head Condensation
This compound is hypothesized to serve as a precursor in the biosynthesis of very-long-chain hydrocarbons via a head-to-head condensation mechanism :
Proposed Steps :
-
Activation of two this compound molecules as CoA thioesters.
-
Condensation with decarboxylation, forming a C₃₀ intermediate.
-
Reduction and dehydration to yield a C₃₁ hydrocarbon.
Key Enzymes :
-
Condensing enzymes : Uncharacterized, likely analogous to polyketide synthases.
-
Reductases/Dehydratases : Required for intermediate processing.
This pathway remains unconfirmed biochemically but is supported by structural analysis of natural hydrocarbons .
Metabolic Reactions: Elongation and Incorporation
In vivo, this compound undergoes limited elongation and incorporation into lipid pools:
| Tissue | Metabolite Detected | Concentration (mol%) |
|---|---|---|
| Plasma | C₁₈:4n-1 (elongated) | 0.3 ± 0.1 |
| Liver | C₁₈:4n-1 | 0.9 ± 0.1 |
| Adipose Tissue | C₁₆:4n-3 | 0.6 ± 0.0 |
The low tissue accumulation suggests rapid oxidation or signaling roles rather than storage.
Oxidation and Signaling Activity
As a PUFA, this compound is prone to enzymatic and non-enzymatic oxidation:
-
Role in Chemoresistance : Induces lysophosphatidylcholine (LPC) secretion by splenic macrophages, reducing DNA damage (γH2AX levels) in tumor cells.
-
Mechanism : Alters membrane fluidity and signal transduction, potentially via peroxisome proliferator-activated receptors (PPARs).
Key Interactions :
| Target | Effect |
|---|---|
| DNA Damage Response | Attenuates cisplatin-induced γH2AX |
| BLT2 Receptor | Not directly involved (vs. 12-S-HHT) |
Structural Reactivity
The conjugated tetraene system confers unique reactivity:
Autoxidation Sensitivity :
-
Forms hydroperoxides at allylic positions (C5, C8, C11, C14).
-
Stabilized by antioxidants (e.g., vitamin E) in biological systems.
Derivatization Potential :
Eigenschaften
Molekularformel |
C16H26O2 |
|---|---|
Molekulargewicht |
250.38 g/mol |
IUPAC-Name |
(4E,7E,13E)-hexadeca-4,7,13-trienoic acid |
InChI |
InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,9-10,12-13H,2,5-8,11,14-15H2,1H3,(H,17,18)/b4-3+,10-9+,13-12+ |
InChI-Schlüssel |
YCKJXDKTCUJPDD-ZRXPTQEJSA-N |
Isomerische SMILES |
CC/C=C/CCCC/C=C/C/C=C/CCC(=O)O |
Kanonische SMILES |
CCC=CCCCCC=CCC=CCCC(=O)O |
Synonyme |
4,7,10,13-hexadecatetraenoic acid hexadeca-4,7,10,13-tetraenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















